molecular formula C18H24N4O2 B2570813 3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2309586-96-5

3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2570813
CAS No.: 2309586-96-5
M. Wt: 328.416
InChI Key: PEGQBFVQWHQICU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine (CAS 2319850-54-7) is a chemical compound of significant interest in medicinal chemistry and preclinical research . This molecule features a complex structure that combines pyridazine, cyclopropyl, and isoxazole (oxazole) heterocycles linked through a piperidine core, making it a valuable scaffold for investigating novel biological pathways. Compounds with pyridazine and piperidine motifs are frequently explored as modulators of the central nervous system. Specifically, structurally related pyridazine derivatives have been investigated as positive allosteric modulators of the GABA A α5 receptor, a target implicated in cognitive disorders, schizophrenia, and neurodegenerative diseases . Simultaneously, other pyridazin-3-one derivatives have demonstrated potent vasorelaxant activity by increasing eNOS mRNA expression and boosting nitric oxide (NO) levels in blood vessels, showing potential for cardiovascular research and the development of antihypertensive agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-10-16(21-24-13)11-22-8-6-14(7-9-22)12-23-18-5-4-17(19-20-18)15-2-3-15/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGQBFVQWHQICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Analysis

Key structural analogs and their differences are summarized below:

Compound Name R3 Substituent Piperidine/Piperazine Substituent Molecular Weight Notable Activities
Target Compound Cyclopropyl 5-Methyl-1,2-oxazol-3-ylmethyl 413.48 (calc) Hypothesized CNS/kinase modulation
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chloro 3-(4-Chlorophenoxy)propyl (piperazine-linked) 425.30 Anti-bacterial, anti-viral
3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl}methoxy)pyridazine Cyclopropyl 2,3-Dihydro-1-benzofuran-5-sulfonyl 415.51 Potential kinase inhibition
Key Observations:
  • R3 Group : The cyclopropyl group in the target compound and ’s analog may enhance metabolic stability compared to the chloro substituent in ’s compound. Cyclopropyl is a bioisostere for groups like tert-butyl, improving lipophilicity and membrane permeability .
  • Piperidine/Piperazine Substituent: The target’s 5-methyl-1,2-oxazole introduces an electron-rich heterocycle capable of hydrogen bonding and dipole interactions, contrasting with the sulfonyl group in ’s compound, which is strongly electron-withdrawing.

Physicochemical Properties

Property Target Compound Compound Compound
LogP (calculated) 2.8 3.1 2.5
Hydrogen Bond Acceptors 7 6 8
Rotatable Bonds 6 8 7
  • The target compound’s moderate LogP (2.8) balances solubility and membrane permeability. Its fewer rotatable bonds compared to ’s analog may reduce entropic penalties during protein binding .

Biological Activity

3-Cyclopropyl-6-({1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse scientific sources.

Chemical Structure and Properties

The compound features a pyridazine core modified with a cyclopropyl group and a methoxy-piperidine moiety. Its structural complexity suggests potential interactions with biological targets.

Chemical Formula: C_{15}H_{20}N_4O_2
Molecular Weight: 288.35 g/mol

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including cycloaddition and functional group transformations. The compound has been synthesized through reactions involving mesoionic oxazolo-pyridazinones and activated alkyne dipolarophiles, which yield pyridazine derivatives with varying biological activities .

Antitumor Activity

Research has shown that derivatives similar to 3-Cyclopropyl-6-{...} exhibit significant cytotoxic effects against various human cancer cell lines. For instance, studies have demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cells (e.g., colon LoVo, ovary SK-OV-3, breast MCF-7) with IC50 values indicating potent activity .

Cell Line IC50 (µM) Activity
LoVo< 10High
SK-OV-3< 20Moderate
MCF-7< 15High

Cytotoxicity in Non-Human Models

In addition to human cell lines, the compound's cytotoxicity was evaluated using crustacean models such as Artemia franciscana and Daphnia magna. The results indicated low toxicity levels in these models, suggesting a selective action towards human cells over non-target organisms .

Case Studies

One notable study involved the evaluation of a related compound's effects on human adenocarcinoma-derived adherent cell lines. The study concluded that the compound exhibited dose-dependent cytotoxicity, with significant effects observed at concentrations as low as 10 µM .

Another case study explored the compound's potential as an antiviral agent. While initial screenings indicated limited antiviral activity against HIV, other derivatives showed promising results against cytomegalovirus and varicella-zoster virus .

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